molecular formula C11H13N3S B15308272 3-Cyclopropyl-1-methyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine

3-Cyclopropyl-1-methyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine

Cat. No.: B15308272
M. Wt: 219.31 g/mol
InChI Key: KKDGVQHIJRLTIU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a cyclopropyl group at position 3, a methyl group at position 1, and a thiophen-2-yl substituent at position 4. The cyclopropyl group confers conformational rigidity, while the thiophene moiety introduces aromatic and electronic diversity, influencing binding interactions.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-4-thiophen-2-ylpyrazol-3-amine

InChI

InChI=1S/C11H13N3S/c1-14-11(12)9(8-3-2-6-15-8)10(13-14)7-4-5-7/h2-3,6-7H,4-5,12H2,1H3

InChI Key

KKDGVQHIJRLTIU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2CC2)C3=CC=CS3)N

Origin of Product

United States

Biological Activity

3-Cyclopropyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the compound's synthesis, structure-activity relationships (SAR), and various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2SC_{10}H_{10}N_2S with a molecular weight of approximately 194.26 g/mol. The compound features a pyrazole ring substituted with a cyclopropyl group and a thiophene ring, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the cyclopropyl and thiophene substituents via electrophilic aromatic substitution or coupling reactions.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. Studies have shown that compounds in this class can inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations, which are prevalent in various cancers. For instance, a study demonstrated that certain pyrazole derivatives inhibited tumor cell proliferation by targeting the MAPK/ERK signaling pathway .

Compound Target Activity
This compoundBRAF(V600E)Inhibition of tumor growth
Other PyrazolesEGFR, Aurora-A kinaseVarious inhibitory effects

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that this compound can significantly reduce lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Research indicates that this compound exhibits activity against various bacterial strains, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Anticancer Efficacy : A study involving a series of pyrazole derivatives demonstrated their ability to inhibit cancer cell lines with varying degrees of potency. The lead compound showed IC50 values in the low micromolar range against melanoma cells.
  • Inflammatory Disease Models : In animal models of inflammation, compounds similar to this compound exhibited reduced edema and inflammatory markers when administered prior to LPS exposure.

Structure–Activity Relationship (SAR)

The SAR studies suggest that modifications on the pyrazole ring and substituents significantly influence biological activity. For instance:

  • The presence of electron-withdrawing groups on the thiophene ring enhances antitumor activity.
  • The cyclopropyl group contributes to increased binding affinity towards target proteins due to its unique spatial orientation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

  • 3-Methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 91447-40-4): Differs by replacing the cyclopropyl group with a methyl at position 3. Molecular Formula: C$8$H$9$N$_3$S .
  • 3-(Thiophen-2-yl)-1H-pyrazol-5-amine (CAS 96799-03-0):

    • Lacks substituents at positions 1 and 3.
    • Simpler structure with higher polarity, likely impacting membrane permeability and metabolic stability .

Substituent Variations at Position 1

  • 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 161952-26-7):

    • Features a phenyl group instead of methyl at position 1.
    • Increased lipophilicity enhances hydrophobic interactions but may reduce solubility .
  • 3-Cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine (CAS 1172393-77-9): Substitutes methyl with a 2-fluorophenyl group at position 1.

Substituent Variations at Position 4

  • 3-Cyclopropyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine (CAS 1249598-99-9):
    • Replaces thiophen-2-yl with a 2-methylpropyl group.
    • Aliphatic chain increases hydrophobicity, affecting pharmacokinetic properties like absorption and distribution .

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